molecular formula C23H17BrN4O2 B278784 N-[4-(4-bromobenzoyl)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide

N-[4-(4-bromobenzoyl)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide

Cat. No. B278784
M. Wt: 461.3 g/mol
InChI Key: CJYCLTUFZMKDTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-bromobenzoyl)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide is a chemical compound that has shown potential in scientific research applications.

Mechanism of Action

The mechanism of action of N-[4-(4-bromobenzoyl)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide is not fully understood. However, it has been suggested that the compound may inhibit the activity of certain enzymes and signaling pathways involved in inflammation and tumor growth.
Biochemical and Physiological Effects
Studies have shown that N-[4-(4-bromobenzoyl)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has a variety of biochemical and physiological effects. These include the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammatory cytokine production.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(4-bromobenzoyl)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide in lab experiments is its potential as a therapeutic agent in the treatment of diseases. However, one limitation is that the compound may have off-target effects that could affect the interpretation of experimental results.

Future Directions

There are several future directions for the study of N-[4-(4-bromobenzoyl)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide. These include further investigation of its mechanism of action, optimization of its therapeutic potential, and exploration of its use in combination with other therapeutic agents.
In conclusion, N-[4-(4-bromobenzoyl)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide is a chemical compound that has shown potential in scientific research applications. Its anti-inflammatory, anti-tumor, and anti-proliferative properties make it a promising therapeutic agent for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.

Synthesis Methods

The synthesis of N-[4-(4-bromobenzoyl)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide involves the reaction of 4-bromobenzoyl chloride with 4-aminobenzophenone to form 4-(4-bromobenzoyl)phenyl)-4-aminobenzophenone. This intermediate compound is then reacted with 5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxylic acid to form the final product.

Scientific Research Applications

N-[4-(4-bromobenzoyl)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has been used in scientific research for its potential as a therapeutic agent in the treatment of various diseases. Studies have shown that this compound has anti-inflammatory, anti-tumor, and anti-proliferative properties.

properties

Product Name

N-[4-(4-bromobenzoyl)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide

Molecular Formula

C23H17BrN4O2

Molecular Weight

461.3 g/mol

IUPAC Name

N-[4-(4-bromobenzoyl)phenyl]-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide

InChI

InChI=1S/C23H17BrN4O2/c1-15-20(14-26-28(15)21-4-2-3-13-25-21)23(30)27-19-11-7-17(8-12-19)22(29)16-5-9-18(24)10-6-16/h2-14H,1H3,(H,27,30)

InChI Key

CJYCLTUFZMKDTE-UHFFFAOYSA-N

SMILES

CC1=C(C=NN1C2=CC=CC=N2)C(=O)NC3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)Br

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=N2)C(=O)NC3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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